Methyl 4-amino-3-iodobenzoate

Cross-Coupling C–N Bond Formation Carbazole Alkaloid Synthesis

Essential ortho-iodoaniline building block. The reactive C-I bond (≈65 kcal/mol) enables Cu-catalyzed N-arylations & mild Pd-catalyzed intramolecular C-H arylations for carbazole scaffolds. Outperforms bromo/chloro analogs in solid-phase Sonogashira macrocyclizations (room temp vs 70°C). Critical for influenza neuraminidase inhibitor SAR and dibenzoazocine/azonine medium-ring synthesis. Procure exact iodo variant to ensure published reactivity, regioselectivity, and subtype selectivity.

Molecular Formula C8H8INO2
Molecular Weight 277.06 g/mol
CAS No. 19718-49-1
Cat. No. B009237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-iodobenzoate
CAS19718-49-1
Molecular FormulaC8H8INO2
Molecular Weight277.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N)I
InChIInChI=1S/C8H8INO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3
InChIKeyMRLVFVTVXSKAMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Amino-3-iodobenzoate (CAS 19718-49-1): A Distinct ortho-Iodoaniline Building Block for Cross-Coupling


Methyl 4-amino-3-iodobenzoate (CAS 19718-49-1) is a bifunctional aromatic building block characterized by a methyl ester moiety and an ortho-iodoaniline (1-amino-2-iodobenzene) substitution pattern . With a molecular formula of C₈H₈INO₂ and a molecular weight of 277.06 g/mol , the compound exhibits a melting point range of 86–91 °C and a predicted boiling point of approximately 369.6 °C . Its synthetic value is anchored in the ortho-disposition of the iodine atom and the amino group on the benzoate ring—a structural motif that enables copper-catalyzed C–N bond-forming cross-couplings and subsequent palladium-catalyzed intramolecular C–H arylations for the construction of carbazole alkaloid scaffolds [1].

Methyl 4-Amino-3-iodobenzoate (CAS 19718-49-1): Why In-Class Analogs Cannot Be Interchanged


Although Methyl 4-amino-3-iodobenzoate shares a benzoate ester core with its bromo (CAS 106896-49-5, MW 230.06) and chloro (CAS 84228-44-4, MW 185.61) analogs , direct substitution fails across three critical dimensions. First, the C–I bond (bond dissociation energy approximately 65 kcal/mol) is significantly more reactive in oxidative addition steps of palladium- and copper-catalyzed cross-couplings compared to C–Br (approximately 81 kcal/mol) and C–Cl (approximately 95 kcal/mol) bonds, enabling reactions under milder thermal conditions or with lower catalyst loadings [1]. Second, the ortho-amino group participates in intramolecular hydrogen bonding with the ester carbonyl, modulating the electron density at the reactive iodine-bearing carbon and influencing regioselectivity in tandem cyclization sequences—a feature not replicated in meta- or para-substituted analogs [2]. Third, the methyl ester moiety offers a distinct deprotection profile and solubility parameter (LogP approximately 1.7–2.24) compared to the free carboxylic acid (4-Amino-3-iodobenzoic acid, CAS 2122-63-6) or the ethyl ester analog (CAS 62875-84-7), directly impacting chromatographic purification behavior and subsequent synthetic step compatibility . These intrinsic differences in bond strength, electronic modulation, and physicochemical properties preclude generic interchangeability and mandate explicit evaluation of the iodo-methyl ester variant for specific synthetic sequences.

Methyl 4-Amino-3-iodobenzoate (CAS 19718-49-1): Quantitative Comparative Evidence for Scientific Selection


Methyl 4-Amino-3-iodobenzoate in Cu-Catalyzed N-Arylation: Isolated Yield as a Key Differentiation Metric

In a 2014 RSC Advances study, Methyl 4-amino-3-iodobenzoate underwent copper-promoted N-arylation with phenylboronic acid to afford the corresponding diarylamine intermediate in 95% isolated yield [1]. This yield represents the efficiency of the primary C–N bond-forming step under the reported conditions (Cu(OAc)₂, pyridine, 1,4-dioxane, 0 °C to room temperature) and serves as a benchmark for evaluating alternative halogenated building blocks. While direct head-to-head comparison data for the bromo and chloro analogs under identical copper-catalyzed N-arylation conditions are not reported in this publication, class-level inference from general cross-coupling reactivity trends indicates that aryl iodides typically undergo oxidative addition 10–100 times faster than the corresponding aryl bromides with palladium(0) catalysts, and copper-mediated Ullmann-type couplings similarly favor iodide substrates due to lower C–I bond dissociation energy [2]. The 95% isolated yield achieved with the iodo derivative provides a quantitative baseline against which procurement decisions can be calibrated when reaction robustness and isolated product quantity are primary selection criteria.

Cross-Coupling C–N Bond Formation Carbazole Alkaloid Synthesis

Methyl 4-Amino-3-iodobenzoate Enables Room-Temperature Sonogashira Macrocyclization on Solid Phase

In a 2003 Journal of Organic Chemistry report, Methyl 4-amino-3-iodobenzoate (as the methyl 3-iodo-4-aminobenzoate subunit) was incorporated into a resin-bound peptide scaffold for solid-phase macrocyclization via Sonogashira coupling [1]. The aryl iodide moiety underwent coupling with a pendant alkyne at room temperature to form a 65-membered macrocyclic ring in approximately 15% isolated yield. Critically, the publication notes a direct reactivity differential between iodo and bromo substituents: “Especially interesting is the difference of reactivity between iodo and bromo function on polymer-bound 44. Here conditions were found to perform the cyclization to the indole with various alkynes at room temperature. In turn, Sonogashira coupling of the 5-bromo substituent of the indole required 70 °C and a higher quantity of Cu co-catalyst” [1]. This direct head-to-head comparison establishes that the iodo-substituted aryl system undergoes Sonogashira coupling under ambient thermal conditions, whereas the bromo analog requires elevated temperature (70 °C) and increased copper catalyst loading to achieve comparable conversion.

Sonogashira Coupling Solid-Phase Peptide Synthesis Macrocyclization

Methyl 4-Amino-3-iodobenzoate as a Key Intermediate for Benzoannulated Heterocycles: A Defined Synthetic Route

A 2014 Mendeleev Communications study demonstrated the conversion of Methyl 4-amino-3-iodobenzoate into dibenzo[b,f]azocin-6(5H)-one (eight-membered ring) and dibenzo[b,g]azonin-6(13H)-one (nine-membered ring) in five synthetic steps [1]. The synthetic sequence utilizes the ortho-iodoaniline architecture for sequential cross-coupling and cyclization transformations that are not readily accessible from the meta- or para-iodo regioisomers. The ortho-disposition of iodine and amino groups is essential for the intramolecular ring-closing step that forms the benzoannulated medium-sized heterocycles. This scaffold-access capability differentiates Methyl 4-amino-3-iodobenzoate from its regioisomeric counterparts (e.g., Methyl 2-amino-3-iodobenzoate or Methyl 4-amino-2-iodobenzoate), where the altered substitution pattern would direct cyclization toward different ring sizes or preclude the transformation altogether. While comparative yield data across regioisomers are not reported in the study, the demonstrated access to eight- and nine-membered nitrogen-containing heterocycles is a structurally determined differentiation that cannot be replicated by substituting a different positional isomer.

Heterocycle Synthesis Medium-Sized Rings Tandem Cross-Coupling

Methyl 4-Amino-3-iodobenzoate as a Structural Precursor to Influenza Neuraminidase Inhibitors with Subtype Selectivity

A 2012 Bioorganic & Medicinal Chemistry publication on pyrrolidinobenzoic acid inhibitors of influenza virus neuraminidase identifies Methyl 4-amino-3-iodobenzoate as a synthetic entry point to a series of 4-amino-3-iodobenzoic acid derivatives [1]. The study establishes that modifications to the hydrophobic side chain (which is installed via derivatization of the amino group of the 4-amino-3-iodobenzoate core) influence type A influenza virus subtype selectivity. The iodo substituent at the 3-position contributes to the overall molecular shape and electronic profile of the pharmacophore, and its presence is integral to the observed subtype-selective inhibition pattern. While the publication does not report head-to-head IC₅₀ comparison data for the methyl ester versus the free acid or versus bromo/chloro analogs, the structural role of the 4-amino-3-iodobenzoate scaffold as the core template for a series of biologically evaluated compounds establishes its procurement relevance: researchers pursuing this chemotype require the iodo-substituted variant specifically, as halogen replacement (Br, Cl) would alter both the steric bulk and the polarizability of the aryl ring, likely perturbing the subtype selectivity profile documented in the study.

Antiviral Neuraminidase Inhibition Structure–Activity Relationship

Methyl 4-Amino-3-iodobenzoate (CAS 19718-49-1): Evidence-Based Application Scenarios for Research Procurement


Synthesis of Carbazole Alkaloid Natural Products via Tandem Cu/N-Arylation and Pd/C–H Arylation

Researchers aiming to synthesize naturally occurring carbazole alkaloids—including clausine C, clausine H, clausine L, clausenalene, glycozoline, glycozolidine, glycozolidal, and sansoakamine—should prioritize Methyl 4-amino-3-iodobenzoate as the key starting material. The 2014 RSC Advances methodology employs this compound in a copper-promoted N-arylation with arylboronic acids, followed by palladium-catalyzed intramolecular C–H arylation to furnish the methyl carbazole-3-carboxylate core in 95% isolated yield for the N-arylation step [1]. This dual-functionalization sequence exploits both the iodine atom (for initial cross-coupling) and the ortho-amino group (for directing C–H activation), a synthetic logic that would be compromised if a bromo or chloro analog were substituted, as the lower reactivity of C–Br and C–Cl bonds would likely reduce N-arylation efficiency or require harsher conditions incompatible with the subsequent palladium-catalyzed step [1].

Solid-Phase Macrocyclization of Temperature-Sensitive Peptide Scaffolds via Sonogashira Coupling

Peptide chemists executing solid-phase macrocyclization strategies on temperature-labile scaffolds should select Methyl 4-amino-3-iodobenzoate-derived building blocks over bromo-substituted analogs. As documented in the 2003 Journal of Organic Chemistry study, the aryl iodide moiety undergoes Sonogashira coupling on solid support at room temperature, whereas the corresponding bromo-substituted system requires heating to 70 °C and elevated copper co-catalyst loading to achieve cyclization [2]. The 45–50 °C temperature differential is operationally significant for preserving the stereochemical integrity of peptide backbones during prolonged (7-day) on-resin reaction sequences. Procurement of the iodo-substituted variant directly enables the published room-temperature macrocyclization protocol without the need for thermal re-optimization or risk of epimerization.

Construction of Eight- and Nine-Membered Benzoannulated Nitrogen Heterocycles for Fragment-Based Drug Discovery

Medicinal chemistry teams engaged in fragment-based lead generation or scaffold-hopping campaigns targeting medium-sized nitrogen heterocycles should source Methyl 4-amino-3-iodobenzoate as the starting material for the five-step route to dibenzo[b,f]azocin-6(5H)-one and dibenzo[b,g]azonin-6(13H)-one [3]. The ortho-iodoaniline architecture is essential for the intramolecular cyclization that forms these eight- and nine-membered rings; regioisomeric iodoaminobenzoates (e.g., 2-amino-3-iodo or 4-amino-2-iodo substitution patterns) would direct cyclization toward different ring sizes or fail to cyclize altogether. The defined synthetic sequence provides reliable access to underrepresented medium-ring chemical space that is often underserved in commercial screening libraries.

Preparation of Influenza Neuraminidase Inhibitor Scaffolds Requiring Subtype Selectivity

Investigators developing pyrrolidinobenzoic acid-based inhibitors of influenza virus neuraminidase should procure Methyl 4-amino-3-iodobenzoate as the synthetic precursor to the 4-amino-3-iodobenzoic acid pharmacophore core. The 2012 Bioorganic & Medicinal Chemistry study establishes that modifications to the hydrophobic side chain attached to this core influence type A influenza subtype selectivity [4]. The iodo substituent at the 3-position contributes to the steric and electronic profile required for the observed subtype discrimination; substitution with a bromo or chloro analog would alter both the van der Waals radius and polarizability of the aryl ring, potentially ablating the subtype selectivity that motivated the original medicinal chemistry design. Procurement of the exact iodo-substituted building block maintains fidelity to the published SAR series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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